molecular formula C14H10N2O3 B8664681 1-(4-Nitrophenyl)-3-(pyridin-4-yl)prop-2-en-1-one

1-(4-Nitrophenyl)-3-(pyridin-4-yl)prop-2-en-1-one

Cat. No. B8664681
M. Wt: 254.24 g/mol
InChI Key: OYRATWHQQZLJES-UHFFFAOYSA-N
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Patent
US03991197

Procedure details

41.25 G. of 4'-nitroacetophenone are suspended in 500 ml. of water and heated at 70° C. with stirring. Then, 24 ml. of isonicotinaldehyde are added and the reaction mixture is treated three times at intervals of 30 minutes with 5 ml. each time of a 6% NaOH solution in water/methanol (2:1). Subsequently the reaction mixture is left to react at 70° C. for 8 hours. The crystals which form are filtered off, boiled up twice with 500 ml. of ethanol each time and subsequently washed with ether to yield 4'-nitro-3-(4-pyridyl)-acrylphenone with a melting point of 218°-221° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].O.[CH:14](=O)[C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1.[OH-].[Na+]>O.CO>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10](=[O:12])[CH:11]=[CH:14][C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=NC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture is treated three times at intervals of 30 minutes with 5 ml
Duration
30 min
WAIT
Type
WAIT
Details
Subsequently the reaction mixture is left
CUSTOM
Type
CUSTOM
Details
to react at 70° C. for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The crystals which form are filtered off
WASH
Type
WASH
Details
of ethanol each time and subsequently washed with ether

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C=CC1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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